
DAUDA
Vue d'ensemble
Description
11-(Dansylamino)undecanoic acid (DAUDA) is a fluorescent fatty acid (FA) probe widely employed to study lipid-protein interactions. Structurally, this compound consists of an 11-carbon acyl chain linked to a dansyl fluorophore, enabling real-time monitoring of ligand binding through polarity-dependent fluorescence shifts (λex = 345 nm, λem = 543 nm in free state) . Its utility stems from its ability to bind fatty acid-binding proteins (FABPs) and serum albumin with high specificity, displacing endogenous FAs while minimally perturbing protein structures . This compound exhibits a unique blue-shifted emission (Δλ ≈ 58 nm) upon entering apolar binding cavities, a property leveraged to characterize binding affinities, conformational changes, and ligand competition .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 11-(dansylamino)undécanoïque implique généralement les étapes suivantes :
Matière de départ : La synthèse commence par l’acide undécanoïque.
Dansylation : L’acide undécanoïque est mis à réagir avec le chlorure de dansyle (chlorure de 5-(diméthylamino)naphtalène-1-sulfonyle) en présence d’une base comme la triéthylamine. Cette réaction forme l’intermédiaire dansylé.
Méthodes de production industrielle
Bien que les méthodes spécifiques de production industrielle du DAUDA ne soient pas largement documentées, l’approche générale impliquerait une mise à l’échelle du processus de synthèse en laboratoire. Cela comprend l’optimisation des conditions de réaction, l’utilisation de solvants et de réactifs de qualité industrielle, et l’utilisation de techniques de purification à grande échelle comme la cristallisation ou la chromatographie industrielle.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 11-(dansylamino)undécanoïque subit plusieurs types de réactions chimiques :
Réactions de substitution : Le groupe dansyle peut participer à des réactions de substitution nucléophile.
Oxydation et réduction : Le composé peut subir des réactions d’oxydation et de réduction, en particulier au niveau de la chaîne d’acides gras.
Réactifs et conditions courants
Substitution : Les réactifs courants comprennent les nucléophiles comme les amines ou les thiols, et les réactions sont généralement effectuées dans des solvants aprotiques polaires comme le diméthylsulfoxyde (DMSO).
Oxydation : Des oxydants comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des réducteurs comme l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut produire divers dérivés dansylés, tandis que l’oxydation et la réduction peuvent modifier la chaîne d’acides gras.
Applications de la recherche scientifique
L’acide 11-(dansylamino)undécanoïque a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme sonde fluorescente pour étudier les interactions de liaison des acides gras avec les protéines.
Médecine : Utilisé dans le développement de tests diagnostiques et dans l’étude du métabolisme lipidique.
Industrie : Appliqué dans la formulation de colorants fluorescents et dans le développement de biosenseurs.
Applications De Recherche Scientifique
Probing Fatty Acid Binding Sites
DAUDA has been extensively utilized to identify and characterize the binding sites of fatty acids on proteins. A notable study demonstrated that this compound can selectively displace fatty acids bound to HSA, allowing researchers to ascertain the affinity and localization of various long-chain fatty acids, monoacylglycerols, and lysophospholipids .
- Binding Sites Identified :
- Site 6 and 7 : this compound effectively binds to these sites on HSA, which are known as weak fatty acid binding sites.
- Site 1 : Although this compound has been shown to interact with bilirubin binding sites, its effectiveness at Site 1 (typically a strong binding site for long-chain fatty acids) is less pronounced .
Drug Binding Studies
This compound's ability to fluoresce allows it to serve as a valuable tool in drug binding studies. It has been used to investigate the binding affinities of various drugs such as halothane, diflunisal, and ibuprofen at specific sites on HSA . The findings from these studies have implications for understanding drug delivery mechanisms and optimizing therapeutic strategies.
Structural Analysis of HSA Complexes
Research involving the crystal structure of HSA in complex with this compound has provided insights into how this probe interacts with protein structures. For example, a study reported that this compound does not significantly perturb the overall structure of HSA when bound at Sites 6 and 7; however, it does induce local conformational changes due to its larger dansyl group .
- Key Findings :
- The presence of this compound at FA6 site promotes a hydrogen bond formation with nearby residues, indicating a stable interaction.
- The orientation of certain amino acids within HSA changes upon this compound binding, suggesting that this probe can influence protein dynamics.
Affinity Studies with Schistosoma Mansoni Proteins
This compound has also been employed to investigate the relative affinities of natural fatty acids for polymorphs of the Schistosoma mansoni Sm14 fatty acid-binding protein. This application highlights this compound's versatility beyond human proteins and its potential role in parasitology .
Data Tables
Application Area | Specific Use Case | Key Findings |
---|---|---|
Fatty Acid Binding | Probing interaction with HSA | Identified weak binding sites (6 & 7) |
Drug Binding Studies | Investigating drug affinities (e.g., ibuprofen) | Revealed specific interactions at drug-binding sites |
Parasitology | Studying Schistosoma mansoni fatty acid-binding protein | Determined relative affinities for natural FAs |
Mécanisme D'action
Le mécanisme par lequel l’acide 11-(dansylamino)undécanoïque exerce ses effets est principalement dû à son interaction avec les protéines de liaison aux acides gras. Lors de la liaison, le composé subit un changement dans ses spectres d’émission de fluorescence, qui peuvent être surveillés pour étudier l’affinité de liaison et la cinétique de l’interaction. Les cibles moléculaires comprennent diverses protéines de liaison aux acides gras, et les voies impliquées sont liées au métabolisme et au transport des lipides .
Comparaison Avec Des Composés Similaires
Structural and Functional Contrasts
DAUDA is distinguished from other fluorescent FA probes by its dansyl moiety and elongated carbon chain, enabling deep insertion into hydrophobic binding pockets. Key comparisons include:
Binding Affinity and Selectivity
- This compound vs. ANS : this compound exhibits 100-fold higher affinity for hIFABP (Kd = 0.3 µM) compared to ANS (Kd = 31.3 µM), attributed to its extended conformation and hydrogen bonding with residues like Trp82 and Arg106 .
- This compound vs. Lysophospholipids : this compound competes with lysophosphatidic acid (lysoPA) for high-affinity albumin sites but shows negligible displacement by lysoPC/lysoPE, highlighting its specificity for FA-binding pockets .
- This compound vs. C16-BODIPY : While this compound binds the α1-α2 groove of zinc α2 glycoprotein (ZAG), C16-BODIPY occupies a separate site, suggesting multiple lipid-binding regions in ZAG .
Spectral Properties
This compound’s dansyl group undergoes a larger blue shift (Δλ = 58 nm) upon binding to apolar sites compared to cis-parinaric acid (Δλ ≈ 30–40 nm), making it more sensitive to microenvironment polarity . For example, in tear lipocalin, this compound’s emission shifts to 485 nm, whereas rat liver FABP induces only a 496-nm shift .
Key Research Findings
Multi-Site Binding in FABP1 : this compound binds human liver FABP1 with two distinct affinities (Kd1 = 0.2 µM; Kd2 = 10.7 µM), forming ternary complexes with drugs like diclofenac . This contrasts with ANS, which detects only superficial binding .
HSA Site Specificity : Crystallography confirms this compound selectively occupies FA-binding sites 6 and 7 on human serum albumin (HSA), displacing myristates without perturbing overall protein structure .
Nematode Lipid Trafficking: this compound binds nematode FAR proteins (e.g., Hp-FAR-1) with nanomolar affinity, revealing conserved mechanisms for lipid acquisition in parasites .
Potassium Channel Blockade: this compound outperforms decanoic acid in blocking mosquito Kv2.1 channels (IC50 = 1.5 µM vs.
Advantages and Limitations
- Advantages :
- Limitations: Cannot probe FA-binding site 1 on HSA (a bilirubin-binding region) . Dansyl fluorescence may interfere with tryptophan-based assays .
Activité Biologique
11-(Dansylamino) undecanoic acid (DAUDA) is a fluorescent fatty acid probe that has gained significant attention in biochemical research due to its unique properties and applications. This article explores the biological activity of this compound, focusing on its interactions with proteins, particularly human serum albumin (HSA) and zinc α2 glycoprotein (ZAG), as well as its utility in studying lipid binding and drug interactions.
Overview of this compound
This compound is a dansyl-type fluorophore characterized by its ability to fluoresce upon excitation. It is primarily used to investigate the binding sites and affinities of various fatty acids and lipids in biological systems. The compound's structure includes a long carbon chain that mimics natural fatty acids, making it an effective probe for studying lipid-protein interactions.
Binding Interactions with Human Serum Albumin (HSA)
This compound has been extensively studied for its binding properties with HSA, a major transport protein in human plasma. Research indicates that this compound selectively binds to specific fatty acid binding sites on HSA, particularly sites 6 and 7, which are considered weak binding sites for fatty acids.
Key Findings
- Binding Affinity : this compound exhibits high affinity for HSA, with dissociation constants significantly lower than those observed for typical fatty acids like myristate. This suggests that this compound can effectively displace other fatty acids from these binding sites .
- Structural Studies : X-ray crystallography has revealed that this compound does not significantly perturb the overall structure of HSA but induces local conformational changes. For instance, the presence of this compound at site 6 causes a hydrogen bond formation with Asp324, while at site 7, it prompts a rotation of His242 away from the Sudlow site I pocket .
- Fluorescent Properties : The excitation and emission spectra of this compound allow researchers to monitor its binding dynamics in real-time, providing insights into the competitive binding with other ligands such as bilirubin .
Interaction with Zinc α2 Glycoprotein (ZAG)
Recent studies have highlighted this compound's role in interacting with ZAG, another important lipid-binding protein. Multi-wavelength analytical ultracentrifugation studies demonstrate that this compound competes with other lipids for binding to ZAG.
Important Observations
- Binding Modes : this compound and C16-BODIPY (another fluorescent lipid probe) bind to overlapping yet distinct sites on ZAG. This suggests that ZAG can accommodate different lipid ligands simultaneously, which may influence its biological functions .
- Mutagenesis Studies : Alanine scanning mutagenesis identified critical residues involved in this compound binding. Mutations at specific sites altered the binding affinity for C16-BODIPY but not for this compound, indicating differing interaction mechanisms between these probes .
Applications in Research
This compound's unique properties make it an invaluable tool in various research applications:
- Lipid Binding Studies : Its ability to fluoresce upon binding allows for real-time monitoring of lipid-protein interactions.
- Drug Discovery : By elucidating the binding dynamics of drugs to serum proteins, this compound aids in understanding pharmacokinetics and drug design.
- Biochemical Assays : this compound can be utilized in assays to assess the displacement of endogenous ligands by exogenous compounds, providing insights into competitive inhibition mechanisms.
Data Summary
The following table summarizes key data from studies involving this compound:
Parameter | Value |
---|---|
Binding Sites on HSA | FA6, FA7 |
Binding Affinity (Kd) | Significantly lower than myristate |
Structural Impact | Local perturbations observed |
Fluorescence Emission Peaks | 345 nm (excitation), 543 nm (emission) |
Binding Sites on ZAG | Overlapping with C16-BODIPY |
Case Studies
- HSA Binding Study : A study investigated the structural dynamics of HSA in the presence of this compound and myristate. The findings confirmed that this compound serves as an effective probe for studying weak fatty acid binding sites on HSA .
- ZAG Interaction Analysis : Another research effort focused on how this compound interacts with ZAG under varying conditions. This study revealed the competitive nature of lipid binding and highlighted the significance of specific amino acid residues in mediating these interactions .
Q & A
Basic Research Questions
Q. How is DAUDA used to measure fatty acid binding affinity in protein-ligand studies?
this compound's fluorescence is quenched upon binding to fatty acid-binding proteins (FABPs). Researchers quantify binding affinity by monitoring fluorescence changes during competitive displacement assays. For example, fixed this compound concentrations are titrated with varying protein concentrations, and data are fit to quadratic binding equations to calculate dissociation constants (Kd). Reverse titrations (e.g., 0.05 µM this compound with 0–1.7 µM FABP1) and singular value decomposition (SVD) are used to isolate bound vs. free this compound signals . Software like GraphPad Prism is employed for curve fitting and parameter optimization .
Q. What experimental parameters influence this compound's fluorescence in binding assays?
Key parameters include:
- Fatty acid structure : Displacement efficiency increases with longer fatty acid chains and higher unsaturation (e.g., myristic acid vs. arachidonic acid) .
- Protein mutations : Amino acid substitutions (e.g., M20T in Sm14) alter binding kinetics, as seen in fluorescence quenching and displacement assays .
- Ligand competition : Ternary complexes (e.g., this compound-diclofenac-FABP1) modulate fluorescence spectra, requiring SVD to deconvolute overlapping signals .
Q. What controls are essential in this compound-based competitive displacement assays?
- Buffer controls to account for background fluorescence.
- Free this compound spectra (λmax = 559 nm) to distinguish from bound this compound (λmax = 509 nm) .
- Delipidated proteins to ensure binding sites are unoccupied .
- Validation with known ligands (e.g., oleic acid) to confirm displacement behavior .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound binding data when multiple ligands are present?
Non-specific binding and ternary complexes complicate data interpretation. Strategies include:
- Two-site binding models : Fit displacement data using software like GraphPad Prism to distinguish high- and low-affinity sites (e.g., Kd,1 = 0.2 µM and Kd,2 = 10.7 µM for FABP1) .
- Fluorescence lifetime analysis : Deconvolute steady-state fluorescence into components (e.g., 22.5 ns for bound this compound vs. 3.8 ns for free this compound) to identify specific vs. non-specific interactions .
- Native mass spectrometry (MS) : Confirm stoichiometry (e.g., 1:1 or 2:1 this compound:FABP1 complexes) and rule out artifactual binding .
Q. What strategies confirm the presence of multiple this compound binding sites on FABP1?
- Forward titrations : Use excess this compound (0–12.7 µM) with fixed FABP1 (0.3 µM). Lack of saturation suggests multiple binding sites .
- SVD analysis : Identify spectral components (e.g., bound vs. free this compound) and validate with native MS, which detects mass shifts (+434 Da for 1:1, +868 Da for 2:1 complexes) .
- Numerical simulations : Fit sequential two-site binding models to fluorescence data, fixing Kd,1 and optimizing Kd,2 .
Q. How do amino acid mutations in FABP affect this compound binding kinetics?
Site-directed mutagenesis (e.g., F3W, F18W, C69W in rat FABP) reveals structural insights:
- Fluorescence quenching : 2-bromopalmitate reduces F18W mutant fluorescence, indicating proximity of the fatty acid carboxylate to Trp18 .
- Energy transfer studies : this compound's dansyl group is equidistant from mutated residues, confirming its position within the FABP β-barrel .
- Denaturation assays : Urea-induced unfolding highlights stability differences between mutants, correlating with ligand-binding efficiency .
Q. How to address background fluorescence interference in this compound assays?
- SVD deconvolution : Separate bound and free this compound signals using basis spectra (e.g., this compound-FABP1 vs. This compound in buffer) .
- Lifetime-resolved measurements : Discriminate short-lived scatter (0.5–0.58 ns) from long-lived bound species (22.5 ns) .
- Competitive displacement with inert ligands : Use non-fluorescent competitors (e.g., myristic acid) to validate specific binding .
Q. Methodological Considerations
- Data Analysis Tools : GraphPad Prism for logistic curve fitting , COPASI for kinetic simulations .
- Instrumentation : Time-resolved fluorometers for lifetime analysis , native MS for stoichiometry validation .
- Best Practices : Always use delipidated proteins, include scatter controls, and validate findings with orthogonal techniques (e.g., crystallography or docking studies) .
Propriétés
IUPAC Name |
11-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4S/c1-25(2)21-15-11-14-20-19(21)13-12-16-22(20)30(28,29)24-18-10-8-6-4-3-5-7-9-17-23(26)27/h11-16,24H,3-10,17-18H2,1-2H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPGVMDMVJGHFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223302 | |
Record name | 11-(Dansylamino)undecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73025-02-2 | |
Record name | 11-(Dansylamino)undecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073025022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-(Dansylamino)undecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-[5-(Dimethylamino)-1-naphthalenesulfonylamino]undecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.